molecular formula C19H14O B13755937 1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone CAS No. 72976-61-5

1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone

Katalognummer: B13755937
CAS-Nummer: 72976-61-5
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: NXBUPWOCJQZYCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone is a chemical compound with the molecular formula C19H14O and a molecular weight of 258.32 g/mol It is known for its unique structure, which includes an acenaphthylene moiety fused with a phenyl group through a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone typically involves the reaction of acenaphthene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dihydroquinoline-3-carboxylates: These compounds share structural similarities and are used in similar applications.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another compound with a similar methanone linkage and aromatic structure.

Uniqueness

1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone is unique due to its specific acenaphthylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

72976-61-5

Molekularformel

C19H14O

Molekulargewicht

258.3 g/mol

IUPAC-Name

1,2-dihydroacenaphthylen-3-yl(phenyl)methanone

InChI

InChI=1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-10-14-8-4-7-13-9-11-16(17)18(13)14/h1-8,10,12H,9,11H2

InChI-Schlüssel

NXBUPWOCJQZYCX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.